molecular formula C10H12IN5O4 B081288 2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13153-32-7

2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B081288
CAS RN: 13153-32-7
M. Wt: 393.14 g/mol
InChI Key: FJCGPOOOYFDJCM-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s a derivative of purine, which is a heterocyclic aromatic organic compound. It appears to have an iodine atom and an amino group attached to the purine ring, and a hydroxymethyl group attached to an oxolane ring.



Synthesis Analysis

The synthesis would likely involve the reaction of a purine derivative with an appropriate oxolane derivative, possibly through a nucleophilic substitution reaction.



Molecular Structure Analysis

The structure would be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying how the compound reacts with various reagents, under different conditions.



Physical And Chemical Properties Analysis

This would involve determining properties like melting point, boiling point, solubility, and stability.


Safety And Hazards

Safety data would be obtained from toxicity studies and handling guidelines would be based on this data.


Future Directions

Future research could involve studying the compound’s potential uses, for example in medicine or materials science.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This analysis is based on the compound’s name and general knowledge of chemistry, and may not be entirely accurate for the specific compound you’re asking about.


properties

IUPAC Name

2-(2-amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCGPOOOYFDJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927255
Record name 6-Iodo-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS RN

13153-32-7
Record name NSC66383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Iodo-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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